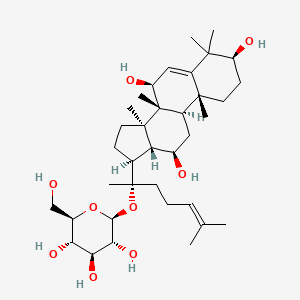
人参皂苷Rh7
货号 B591358
CAS 编号:
343780-68-7
分子量: 636.867
InChI 键: ARPGURKWJGBPTN-SAEPZWPDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
GensenosideRh7 is a saponin extracted from the roots of the Panax ginseng plant. It belongs to a class of natural product steroid glycosides and triterpene saponins, found almost exclusively in the plant genus Panax (ginseng) . The CAS Number of GensenosideRh7 is 343780-68-7, and its molecular weight is 947.15 .
Molecular Structure Analysis
The structure of dammarane ginsenosides, which GensenosideRh7 is a member of, consists of a 4-ring, steroid-like structure . To each ginsenoside is bound at least 2 or 3 hydroxyl groups at the carbon-3 and -20 positions or the carbon-3, -6, and -20 positions respectively .Chemical Reactions Analysis
Ginsenosides, including GensenosideRh7, can undergo multiple methylation reactions in the gas phase within the DART ion source . Methylated ginsenoside stereoisomers, even with subtle structure differences, generate very different mass signals from full-scan MS and tandem MS .Physical And Chemical Properties Analysis
Clinical applications of ginsenosides have been limited because of their physical and chemical properties such as low solubility and poor stability, as well as their short half-life, easy elimination, degradation, and other pharmacokinetic properties in vivo .科学研究应用
-
Treatment of Hypertension
- Field : Molecular and Cellular Biochemistry .
- Application : Ginsenosides, including GensenosideRh7, have been studied for their potential therapeutic effects for many conditions, including hypertension .
- Method : The vasodilating effects of many ginsenosides are likely dependent on eNOS activation resulting in the increased production of NO .
- Results : One proposed end-mechanism involves the activation of calcium-activated potassium channels in vascular smooth cells resulting in reduced calcium influx and a vasodilating effect .
-
Immunomodulatory Effects
- Field : Applied Biological Chemistry .
- Application : Ginsenosides are regarded as a novel supplementary strategy for preventing and improving immune disorders and related diseases .
- Method : Ginsenosides regulate the immune system through activation of immune cells, cytokines, and signaling pathways such as MAPK, PI3K/Akt, STAT, and AMPK .
- Results : Ginsenosides positively affect immune organs, gut flora structure, and systemic inflammatory responses .
-
Antitumor Therapies
- Field : Nanobiotechnology .
- Application : Ginsenosides, including GensenosideRh7, can play a therapeutic role by inducing tumor cell apoptosis and reducing proliferation, invasion, metastasis; by enhancing immune regulation; and by reversing tumor cell multidrug resistance .
- Method : A variety of nano delivery systems and preparation technologies based on ginsenosides have been conducted (e.g., polymer nanoparticles [NPs], liposomes, micelles, microemulsions, protein NPs, metals and inorganic NPs, biomimetic NPs) .
- Results : It is desirable to design a targeted delivery system to achieve antitumor efficacy that can not only cross various barriers but also can enhance immune regulation, eventually converting to a clinical application .
-
Treatment of Hypertension
- Field : Molecular and Cellular Biochemistry .
- Application : Many ginsenosides exert vasodilatating effects making them potential candidates for the treatment of hypertension .
- Method : Their vascular effects are likely dependent on eNOS activation resulting in the increased production of NO .
- Results : One proposed end-mechanism involves the activation of calcium-activated potassium channels in vascular smooth cells resulting in reduced calcium influx and a vasodilatating effect .
-
Immunomodulatory Effects
- Field : Applied Biological Chemistry .
- Application : Ginsenosides are regarded as a novel supplementary strategy for preventing and improving immune disorders and related diseases .
- Method : Ginsenosides regulate the immune system through activation of immune cells, cytokines, and signaling pathways .
- Results : Ginsenosides positively affect immune organs, gut flora structure, and systemic inflammatory responses .
- Neuroprotective Effects
- Field : Neuropharmacology .
- Application : Ginsenosides have been studied for their potential neuroprotective effects. They may help protect the brain from damage caused by conditions such as stroke and neurodegenerative diseases .
- Method : The neuroprotective effects of ginsenosides may be due to their ability to modulate various signaling pathways in the brain, reduce inflammation, and protect against oxidative stress .
- Results : While research is ongoing, some studies suggest that ginsenosides may help improve cognitive function and reduce symptoms in conditions such as Alzheimer’s disease .
未来方向
属性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(3S,7S,8R,9R,10R,12R,13R,14R,17S)-3,7,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,7,9,11,12,13,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O9/c1-19(2)10-9-13-35(7,45-31-30(43)29(42)28(41)22(18-37)44-31)20-11-15-34(6)27(20)21(38)16-24-33(5)14-12-25(39)32(3,4)23(33)17-26(40)36(24,34)8/h10,17,20-22,24-31,37-43H,9,11-16,18H2,1-8H3/t20-,21+,22+,24+,25-,26-,27-,28+,29-,30+,31-,33-,34+,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPGURKWJGBPTN-SAEPZWPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(C(C=C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2([C@H](C=C4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101148690 | |
| Record name | (3β,7β,12β)-3,7,12-Trihydroxydammara-5,24-dien-20-yl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101148690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ginsenoside Rh7 | |
CAS RN |
343780-68-7 | |
| Record name | (3β,7β,12β)-3,7,12-Trihydroxydammara-5,24-dien-20-yl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343780-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3β,7β,12β)-3,7,12-Trihydroxydammara-5,24-dien-20-yl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101148690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



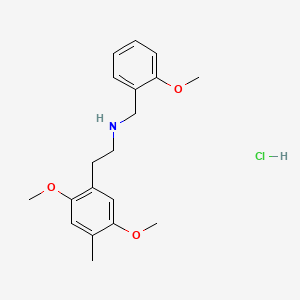
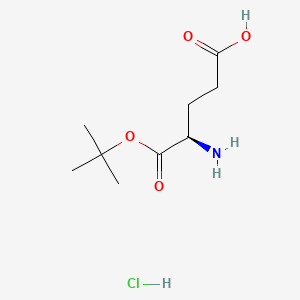
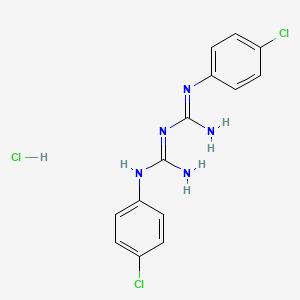
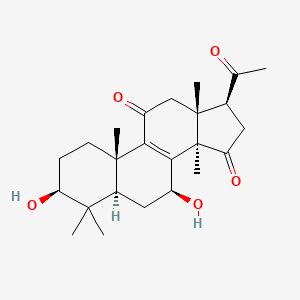
![(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide](/img/no-structure.png)
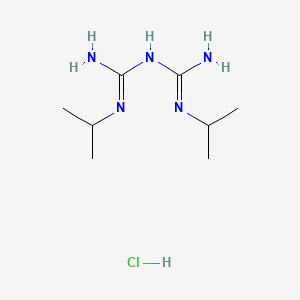
![1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B591284.png)
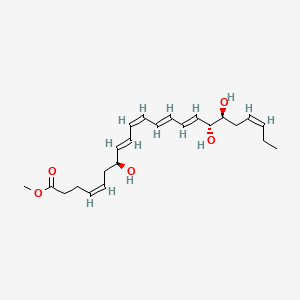
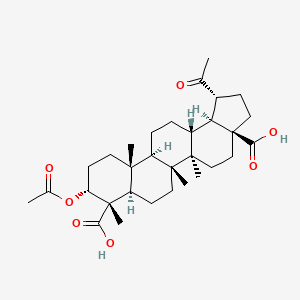
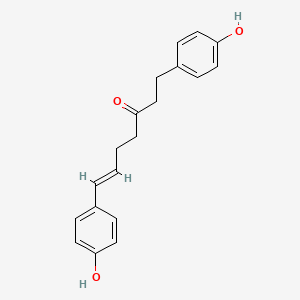
![(E,4S,6R)-4-Hydroxy-2-methyl-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B591294.png)
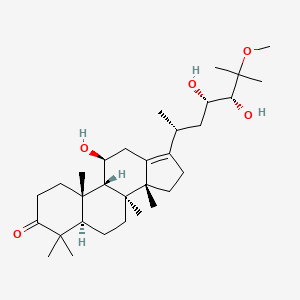
![[1,2]Oxazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B591296.png)